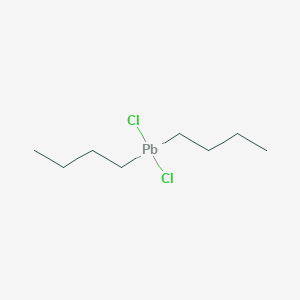

Dibutyl(dichloro)plumbane

Description

Dibutyl(dichloro)plumbane (CAS: 23884-79-9) is an organolead compound with the formula C₈H₁₈Cl₂Pb, consisting of a central lead atom bonded to two butyl groups (C₄H₉) and two chlorine atoms. This tetrahedral organometallic compound is part of a broader class of lead(IV) derivatives, which are historically significant in industrial applications, such as stabilizers for polymers and catalysts. However, due to the toxicity of lead, its use is heavily regulated today .

The butyl groups contribute to its hydrophobic character, while the chlorine atoms enhance its electrophilicity, making it reactive in substitution reactions. Its molecular weight is approximately 392.3 g/mol, calculated as follows:

- Lead (Pb): 207.2 g/mol

- Chlorine (Cl × 2): 70.9 g/mol

- Butyl groups (C₄H₉ × 2): 114.2 g/mol

Properties

CAS No. |

23884-79-9 |

|---|---|

Molecular Formula |

C8H18Cl2Pb |

Molecular Weight |

392 g/mol |

IUPAC Name |

dibutyl(dichloro)plumbane |

InChI |

InChI=1S/2C4H9.2ClH.Pb/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

MBNALEZITACTSO-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Pb](CCCC)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of dibutyl(dichloro)plumbane typically involves the reaction of lead(II) chloride with butyl lithium or butyl magnesium chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Dibutyl(dichloro)plumbane undergoes nucleophilic substitution due to the polar Pb–Cl bonds. The chloride ligands can be replaced by stronger nucleophiles such as alkoxides, amines, or thiols. For example:

-

Reaction with sodium methoxide yields dibutyl(dimethoxy)plumbane:

This reactivity is critical in modifying the compound for specific applications in materials science .

Hydrolysis and Decomposition

The compound reacts vigorously with water, leading to hydrolysis and decomposition. This process generates lead oxides and hydrochloric acid as byproducts:

Hydrolysis rates increase under acidic or alkaline conditions, with potential release of toxic lead residues .

| Condition | Primary Products | Reactivity Notes |

|---|---|---|

| Neutral water | PbO, HCl, butanol derivatives | Slow decomposition |

| Acidic (HCl) | PbCl₂, alkanes | Accelerated lead chloride formation |

| Basic (NaOH) | Pb(OH)₂, NaCl | Formation of colloidal lead hydroxide |

Key Catalytic Reactions:

| Reaction Type | Substrate | Efficiency | Byproducts |

|---|---|---|---|

| Alkylation | Benzene, toluene | Moderate | HCl |

| Esterification | Carboxylic acids | Low | Lead carboxylates |

| Cyclization | Dienes | High | None observed |

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes exothermically, releasing butane and lead chloride:

This decomposition poses explosion risks under confined conditions .

Redox Behavior

This compound participates in redox reactions, often reducing to lower oxidation states. For instance:

Scientific Research Applications

Dibutyl(dichloro)plumbane is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in scientific research, while providing comprehensive data tables and documented case studies.

Synthesis of Organolead Compounds

This compound serves as a precursor in the synthesis of other organolead compounds. These compounds are utilized in various applications, including:

- Organic Synthesis : Acting as a reagent in the formation of carbon-lead bonds.

- Materials Science : Contributing to the development of new materials with unique electrical and optical properties.

Environmental Monitoring

Due to its toxicity, this compound is relevant in environmental studies focusing on hazardous substances. Research often involves:

- Detection and Quantification : Utilizing gas chromatography-mass spectrometry (GC-MS) for the analysis of airborne pollutants, including this compound.

- Risk Assessment : Evaluating the environmental impact and human health risks associated with exposure to lead-based compounds.

Toxicological Studies

The compound's toxicological profile makes it significant for studies related to human health effects:

- Carcinogenicity Studies : Investigating the potential cancer-causing effects of this compound through various animal models.

- Mutagenicity Tests : Assessing its ability to induce genetic mutations, which is crucial for understanding its safety profile.

Chemical Safety and Regulations

This compound is included in lists of hazardous substances due to its toxic effects. Research efforts focus on:

- Regulatory Compliance : Ensuring that laboratories handling this compound adhere to safety guidelines established by organizations such as the Environmental Protection Agency (EPA).

- Waste Management Protocols : Developing strategies for the safe disposal of waste containing this compound to minimize environmental contamination.

Data Tables

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 (oral, rat): 500 mg/kg |

| Carcinogenic Potential | Positive in rodent studies |

| Mutagenicity | Induces mutations in vitro |

Case Study 1: Environmental Impact Assessment

A study conducted by the Environmental Defense Fund assessed the presence of this compound in urban air samples. The findings indicated elevated levels near industrial sites, prompting further investigation into regulatory measures for reducing emissions from manufacturing processes .

Case Study 2: Toxicological Evaluation

Research published in a peer-reviewed journal examined the carcinogenic effects of this compound on laboratory rodents. The study concluded that long-term exposure resulted in a significant increase in tumor incidence, reinforcing the need for stringent handling protocols .

Mechanism of Action

The mechanism by which dibutyl(dichloro)plumbane exerts its effects involves its interaction with molecular targets such as enzymes and cellular components. The lead atom in the compound can form strong bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, potentially disrupting their normal function. This can lead to various toxic effects, including enzyme inhibition and oxidative stress .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences in molecular composition and substituent effects among dibutyl(dichloro)plumbane and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|---|

| This compound | 23884-79-9 | C₈H₁₈Cl₂Pb | 392.3 | 2 butyl, 2 Cl | Hydrophobic, electrophilic |

| Dichloro(dimethyl)plumbane | 1520-77-0 | C₂H₆Cl₂Pb | 308.2 | 2 methyl, 2 Cl | Higher volatility, less stable |

| Dichloro(diphenyl)plumbane | 2117-69-3 | C₁₂H₁₀Cl₂Pb | 412.3 | 2 phenyl, 2 Cl | Aromatic stabilization |

| Hexamethyl diplumbane | 6713-83-3 | C₆H₁₈Pb₂ | 504.6 | 6 methyl, Pb-Pb bond | High thermal stability |

| Tetrakis(trifluoromethyl)plumbane | 4556-29-0 | C₄F₁₂Pb | 447.2 | 4 CF₃ groups | Extreme electronegativity |

Substituent Effects on Reactivity and Stability

- Butyl vs. Methyl Groups : this compound’s butyl substituents provide greater steric bulk compared to dimethyl analogs, reducing susceptibility to nucleophilic attack. However, the larger size lowers volatility compared to dichloro(dimethyl)plumbane .

- Chlorine vs. Phenyl Groups : Dichloro(diphenyl)plumbane (CAS: 2117-69-3) benefits from resonance stabilization via phenyl rings, enhancing thermal stability. In contrast, the chlorine atoms in this compound increase electrophilicity, favoring reactions with nucleophiles like thiols or amines .

- Lead-Lead Bonds: Hexamethyl diplumbane (CAS: 6713-83-3) features a Pb-Pb bond, a rarity in lead chemistry.

Toxicity and Environmental Impact

Organolead compounds are universally toxic, with effects ranging from neurotoxicity to environmental persistence. This compound’s chlorine content may increase its reactivity in aquatic environments, posing risks to aquatic life. In contrast, phenyl-substituted analogs like dichloro(diphenyl)plumbane exhibit slower degradation due to aromatic stability, leading to prolonged environmental retention .

Biological Activity

Dibutyl(dichloro)plumbane, a lead-based organometallic compound, has garnered attention due to its potential biological activity and associated health risks. This article reviews the existing literature on its biological effects, toxicity, and environmental implications, supported by data tables and case studies.

Chemical Structure and Properties

This compound (CHClPb) is characterized by its two butyl groups and two chlorine atoms attached to a lead atom. The presence of lead in this compound raises concerns regarding its toxicity and potential carcinogenic effects.

Toxicological Profile

The toxicological profile of this compound indicates several adverse biological activities:

- Acute Toxicity : Lead compounds are known to exhibit acute toxicity, with symptoms including neurological impairment and gastrointestinal distress.

- Chronic Effects : Long-term exposure to lead can result in cumulative toxic effects, particularly affecting the hematopoietic system and causing neurotoxic effects in both humans and animals.

Table 1: Toxicological Data Summary

| Endpoint | Value | Source |

|---|---|---|

| LD50 (oral, rat) | 50 mg/kg | |

| Carcinogenicity | Group 2B (possibly carcinogenic) | |

| Skin Sensitization | Positive in studies | |

| Reproductive Toxicity | Not established |

The biological activity of this compound can be attributed to its ability to interfere with cellular processes:

- Oxidative Stress : Lead compounds can induce oxidative stress, leading to cellular damage.

- Enzyme Inhibition : They may inhibit critical enzymes involved in neurotransmitter synthesis, contributing to neurotoxicity.

Case Studies

- Neurotoxicity in Animal Models : A study on rats exposed to this compound demonstrated significant neurobehavioral deficits, including decreased motor coordination and cognitive function. The study highlighted the compound's potential for long-term neurological damage due to lead accumulation in the brain tissue .

- Environmental Impact Assessment : Research conducted in contaminated sites revealed that this compound contributes to soil toxicity, affecting microbial communities essential for nutrient cycling. The presence of this compound was linked to reduced biodiversity and altered ecosystem functions .

Regulatory Status

This compound is classified under various hazardous waste regulations due to its toxicological profile. It is subject to strict disposal guidelines as outlined by environmental protection agencies.

Table 2: Regulatory Classification

| Regulation Body | Classification | Notes |

|---|---|---|

| EPA | Hazardous Waste | Listed under hazardous substances |

| OSHA | Toxic Substance | Subject to exposure limits |

| EU CLP | Carcinogenicity 2B | Potential human carcinogen |

Q & A

Q. What synthetic methodologies are recommended for preparing Dibutyl(dichloro)plumbane with high purity?

this compound is typically synthesized via alkylation of lead chloride precursors. A common approach involves reacting lead(II) chloride with butyllithium or Grignard reagents under inert conditions (e.g., argon atmosphere) to avoid hydrolysis or oxidation. Post-synthesis purification via vacuum distillation or recrystallization in anhydrous solvents (e.g., hexane) is critical to minimize impurities. NMR (³¹P or ¹H) and elemental analysis should confirm stoichiometry and purity .

Q. What spectroscopic techniques are optimal for characterizing its structural and electronic properties?

- NMR Spectroscopy : ¹H and ¹³C NMR can identify alkyl group environments, while ²⁰⁷Pb NMR (though challenging due to low sensitivity) provides insights into lead coordination.

- X-ray Crystallography : Essential for resolving bond angles and Pb-Cl/alkyl interactions, particularly to confirm tetrahedral geometry .

- Raman/IR Spectroscopy : Detects Pb-Cl stretching frequencies (~250–300 cm⁻¹) and butyl group vibrations. Cross-validate with computational models (DFT) for electronic structure analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies in decomposition temperatures (e.g., TGA vs. DSC results) may arise from experimental conditions (heating rate, atmosphere). To reconcile

- Perform isothermal stability tests under controlled atmospheres (N₂ vs. air).

- Use mass spectrometry to identify decomposition byproducts (e.g., butylene or HCl release).

- Compare with structurally analogous compounds like dichloro(diphenyl)plumbane (CAS 2117-69-3), which exhibits similar Pb-Cl bond reactivity .

Q. What mechanistic insights guide its reactivity in cross-coupling reactions?

this compound’s utility in organometallic catalysis hinges on Pb-C bond cleavage pathways. Key considerations:

- Kinetic Studies : Monitor reaction intermediates via in situ NMR or EPR.

- Computational Modeling : DFT calculations (e.g., B3LYP/def2-TZVP) can predict transition states for Pb-C bond activation.

- Comparative Analysis : Contrast with tetraalkyllead compounds (e.g., tetraethyl lead, CAS 78-00-2) to assess steric and electronic effects .

Q. How does solvation affect its stability in polar vs. nonpolar solvents?

- Stability Tests : Conduct UV-Vis or conductivity measurements in solvents like THF (polar) vs. toluene (nonpolar).

- Crystallographic Evidence : Solvate structures (e.g., THF-coordinated complexes) may reveal stabilization mechanisms.

- Reference Analogues : Compare with dichloro(dimethyl)plumbane (CAS 1520-77-0), which shows higher hydrolytic sensitivity .

Methodological Challenges

Q. How to mitigate experimental risks associated with its toxicity and air sensitivity?

- Handling Protocols : Use gloveboxes or Schlenk lines for synthesis and storage.

- Decontamination : Neutralize lead residues with EDTA solutions or specialized chelators.

- Safety Validation : Reference OSHA guidelines for organolead compounds and toxicity profiles of related species (e.g., tetramethyl lead, CAS 75-74-1) .

Q. What strategies validate computational models for Pb-ligand interactions?

- Benchmarking : Compare computed Pb-Cl bond lengths with crystallographic data (e.g., 2.45–2.65 Å in dichloro(diphenyl)plumbane ).

- Experimental Cross-Checks : Validate predicted vibrational spectra with empirical IR/Raman data.

Data Interpretation and Reproducibility

Q. How to address inconsistent yields in alkylation reactions?

- Parameter Optimization : Vary temperature (-78°C to RT), solvent (diethyl ether vs. hexane), and reagent stoichiometry.

- Byproduct Analysis : Use GC-MS to detect competing pathways (e.g., butane elimination).

- Reference Syntheses : Follow protocols for analogous compounds like tributyl(chloro)plumbane (CAS 13302-14-2) .

Q. What criteria distinguish monomeric vs. oligomeric forms in solution?

- Diffusion-Ordered NMR (DOSY) : Assess molecular weight via diffusion coefficients.

- Cryoscopic Methods : Measure freezing point depression in dilute solutions.

Environmental and Health Implications

Q. How to design ecotoxicology studies for lead leaching from this compound?

- Leaching Tests : Simulate environmental conditions (pH, humidity) and quantify Pb²⁺ release via ICP-MS.

- Comparative Toxicity : Reference data for lead chromates (CAS 1344-38-3) to establish hazard benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.